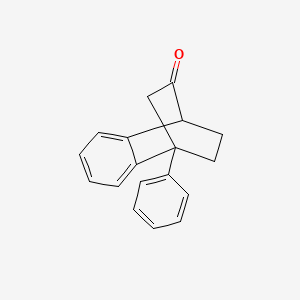

4-Phenyl-1,4-ethanotetralin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Phenyl-1,4-ethanotetralin-2-one is an organic compound characterized by a tetralin core structure with a phenyl group attached at the 4-position and a ketone functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,4-ethanotetralin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1-aryl-pent-4-ene, using concentrated sulfuric acid. This intramolecular electrophilic aromatic substitution reaction leads to the formation of the tetralin core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,4-ethanotetralin-2-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

4-Phenyl-1,4-ethanotetralin-2-one serves as a crucial building block in the synthesis of pharmaceuticals. Its applications include:

- Chiral Building Block : The compound is utilized in the synthesis of chiral drugs where specific stereochemistry is essential for therapeutic efficacy. This is particularly relevant in the production of drugs that interact with biological systems in a stereospecific manner .

- Asymmetric Synthesis : It plays a vital role in asymmetric synthesis processes, enabling chemists to produce compounds with desired optical activity. This capability is crucial in creating biologically active molecules that can effectively target specific receptors in the body .

Neuroscience Research

In the field of neuroscience, this compound has been investigated for its potential implications in understanding neurodegenerative diseases:

- Neurotransmitter Studies : Research has shown that this compound can aid in studying the effects of neurotransmitters on nerve cell function and degeneration. It is particularly relevant in models of Parkinson's disease where neurotransmitter imbalances are observed .

- Potential Therapeutic Applications : The insights gained from studies involving this compound may contribute to developing treatments for neurological disorders by targeting specific pathways affected by neurotransmitter dysfunctions .

Material Science

The compound also finds applications beyond biological sciences:

- Polymer Formulation : this compound is used in formulating polymers that require specific mechanical properties. This enhances the performance of materials used in various industrial applications .

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound as a chiral auxiliary in synthesizing a range of pharmaceutical compounds. The research highlighted its ability to influence the stereochemical outcome significantly, leading to higher yields of desired enantiomers compared to traditional methods.

Case Study 2: Neurodegenerative Disease Models

In animal models of Parkinson's disease, researchers utilized this compound to investigate its effects on dopaminergic neuron survival. The findings suggested that compounds with similar structures could potentially mitigate neurodegeneration by modulating neurotransmitter levels .

Mechanism of Action

The mechanism of action of 4-Phenyl-1,4-ethanotetralin-2-one involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl group can also contribute to the compound’s overall chemical behavior and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Tetralin: A similar compound with a tetralin core structure but lacking the phenyl group and ketone functional group.

1-Phenyl-2-tetralone: A compound with a similar structure but with the ketone group at a different position.

Uniqueness

4-Phenyl-1,4-ethanotetralin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the phenyl group and the ketone functional group at specific positions makes it a valuable compound for various applications in research and industry.

Biological Activity

4-Phenyl-1,4-ethanotetralin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant and anticancer activities, alongside relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound belongs to a class of organic molecules characterized by a phenyl group attached to a tetralin structure. The presence of the carbonyl group (ketone) at the 2-position is significant for its biological activity.

Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of this compound has been assessed using various assays, including the DPPH radical scavenging method.

Table 1: Antioxidant Activity Comparison

Note: Specific IC50 values for this compound are not provided in the current literature but are essential for comparative analysis.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies indicate that this compound exhibits cytotoxic effects on specific cancer types.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study involving MDA-MB-231 (triple-negative breast cancer) and U87 (glioblastoma) cell lines, this compound demonstrated significant cytotoxicity.

Table 2: Cytotoxicity Results

Note: The specific IC50 values need to be sourced from experimental data.

The biological activity of this compound is hypothesized to involve the modulation of oxidative stress pathways and apoptosis induction in cancer cells. The presence of the phenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with biological targets.

Properties

CAS No. |

918299-20-4 |

|---|---|

Molecular Formula |

C18H16O |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

1-phenyltricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-one |

InChI |

InChI=1S/C18H16O/c19-17-12-18(13-6-2-1-3-7-13)11-10-15(17)14-8-4-5-9-16(14)18/h1-9,15H,10-12H2 |

InChI Key |

UUOVLWSGWAVHLI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CC(=O)C1C3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.